molecular formula C18H29NO4 B1619523 Iproxamine CAS No. 52403-19-7

Iproxamine

Cat. No.: B1619523
CAS No.: 52403-19-7
M. Wt: 323.4 g/mol
InChI Key: JBWWCPMFTSBPAK-UHFFFAOYSA-N
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Description

Iproxamine hydrochloride is a chemical compound with the USAN name this compound and the molecular formula C18H30ClNO4 . Its systematic IUPAC name is 4-[2-(Dimethylamino)ethoxy]-5-isopropyl-2-methylphenyl isopropyl carbonate hydrochloride (1:1) . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult specialized chemical and pharmacological databases for more detailed information on this compound's potential applications and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

52403-19-7

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] propan-2-yl carbonate

InChI

InChI=1S/C18H29NO4/c1-12(2)15-11-16(23-18(20)22-13(3)4)14(5)10-17(15)21-9-8-19(6)7/h10-13H,8-9H2,1-7H3

InChI Key

JBWWCPMFTSBPAK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC(=O)OC(C)C)C(C)C)OCCN(C)C

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)OC(C)C)C(C)C)OCCN(C)C

Other CAS No.

52403-19-7

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Iproxamine

Elucidation of Established Synthetic Pathways for Iproxamine

Several methods for the synthesis of this compound (N-isopropylhydroxylamine) have been established, offering different approaches to obtaining this compound. These pathways range from reactions involving simple precursors to more complex catalytic processes.

One common method involves the reaction of isopropylamine (B41738) with either chloramine (B81541) or nitrosyl chloride. Another established route is the hydrolysis of isopropylhydroxylamine oxalate, which can be achieved through either acidic or basic conditions to yield the final product.

A notable pathway is the hydrogenation of 2-nitropropane. This process is typically carried out in the presence of a palladium/carbon or palladium/alumina catalyst. bldpharm.com The reaction conditions, such as temperature and hydrogen pressure, are critical factors that influence the selectivity and yield of this compound, with mono-isopropylamine being a potential byproduct. bldpharm.com The use of a sequestering agent like EDTA (ethylenediaminetetraacetic acid) can also be employed in this catalytic system. bldpharm.com

An alternative synthesis involves the reaction of diisopropylamine (B44863) with an aqueous solution of hydrogen peroxide in the presence of a catalyst. The resulting intermediate undergoes acidolysis, followed by concentration and cooling crystallization to produce the solid isopropylhydroxylamine salt. This salt is then re-dissolved and neutralized with an alkali to obtain N-isopropylhydroxylamine. mdpi.com

Table 1: Established Synthetic Pathways for this compound

Starting Material(s)Reagents/CatalystsKey ProcessReference
IsopropylamineChloramine or Nitrosyl chlorideReaction with amine
Isopropylhydroxylamine oxalateAcid or BaseHydrolysis
2-NitropropaneH₂, Pd/C or Pd/Al₂O₃, EDTACatalytic Hydrogenation bldpharm.com
DiisopropylamineH₂O₂, Catalyst, Acid, AlkaliOxidation and Hydrolysis mdpi.com

Advancements in Stereoselective and Chemo-selective this compound Synthesis

Detailed research findings specifically outlining stereoselective and chemo-selective synthetic methods for this compound are not extensively available in the public domain. While stereoselectivity and chemo-selectivity are critical aspects of modern synthetic chemistry, particularly for producing chiral molecules or selectively reacting functional groups, specific advancements and methodologies tailored to the synthesis of this compound have not been prominently reported in the reviewed literature. General principles of stereoselective and chemo-selective synthesis are well-established for various classes of compounds, but their direct application to this compound synthesis, including specific catalysts, reagents, or reaction conditions to control stereochemical outcomes or selective functional group transformations, remains an area with limited published research.

Design and Synthesis of this compound Analogues and Derivatives for Research Applications

The development of analogues and derivatives of a parent compound is a common strategy in chemical and pharmaceutical research to probe biological mechanisms, enhance activity, or modify physicochemical properties. However, specific research detailing the design and synthesis of this compound analogues and derivatives for such applications is not widely documented.

Information regarding specific strategies for the structural diversification of this compound scaffolds is limited. In principle, the hydroxylamine (B1172632) functionality of this compound offers a reactive site for derivatization. Potential strategies could include N-alkylation, N-acylation, or O-alkylation to introduce a variety of substituents and create a library of analogues. These modifications would alter the steric and electronic properties of the molecule, which could be useful for structure-activity relationship (SAR) studies in various contexts. However, concrete examples and methodologies for achieving this with this compound are not readily found in the available literature.

The modification of a chemical structure to create mechanistic probes is a key technique in chemical biology and medicinal chemistry. Such probes can be used to identify biological targets, elucidate reaction mechanisms, or visualize molecular interactions. For this compound, this could involve the incorporation of reporter groups such as fluorescent tags or photoaffinity labels. While the potential for such modifications exists, there is a lack of specific published research on the development and application of modified this compound structures as mechanistic probes. The primary documented applications of this compound are in industrial settings, such as a polymerization inhibitor and a reducing agent, rather than as a scaffold for the development of research probes.

Pharmacological and Molecular Mechanistic Investigations of Iproxamine

Analysis of Cellular Responses to Iproxamine in In Vitro Systems

Research into the direct cellular responses to this compound in isolated in vitro systems is not extensively documented in the available scientific literature. While this compound is identified as a peripheral vasodilator, which implies an effect on vascular smooth muscle cells, specific detailed studies on its dose-dependent cellular viability, morphological changes, or other cellular assays in various cell lines are not readily found. The general understanding of vasodilators suggests an impact on cellular processes related to contraction and relaxation, potentially involving ion channels or receptor-mediated pathways in smooth muscle cells. However, concrete data tables or detailed findings from in vitro cellular response analyses for this compound are not available through current searches.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The precise intracellular signaling pathways modulated by this compound have not been thoroughly elucidated in the accessible scientific literature. While some mentions broadly associate this compound with the NF-kappa B signaling pathway and Cytochrome P450, and suggest an inhibition of LTB4 formation through modulation probes-drugs.org, detailed experimental data, specific pathway components, or downstream effects are not provided. Comprehensive studies that map the intricate network of signaling cascades, such as those involving kinases, phosphatases, or transcription factors, in response to this compound treatment are not widely published.

Mechanisms of this compound-Mediated Biological Phenomena in Preclinical Models

Research into this compound's Anti-Proliferative Mechanisms in Malignant Cell Lines and Preclinical Tumor Models

There is no substantial evidence in the publicly available scientific literature to indicate extensive research into this compound's anti-proliferative mechanisms in malignant cell lines or its efficacy in preclinical tumor models. The compound is not commonly cited in the context of cancer research or as an anti-tumor agent. Studies detailing its effects on cancer cell proliferation, apoptosis induction, cell cycle arrest, or tumor growth inhibition in xenograft or other preclinical tumor models are not found. The existing information primarily categorizes this compound as a peripheral vasodilator, without mention of oncological applications or related mechanistic investigations.

Compound Names and PubChem CIDs

Receptor and Molecular Target Interaction Profiling of Iproxamine

Identification and Characterization of Primary Molecular Targets for Iproxamine

Current available information does not provide specific details regarding the primary molecular targets unequivocally identified and characterized for this compound. While the compound appears in lists of various biologically active agents, the precise receptors or enzymes with which it primarily interacts have not been detailed in the search results nih.gov.

Quantitative Analysis of this compound-Target Binding Kinetics and Thermodynamics

Quantitative data on this compound's binding kinetics (association and dissociation rates, kon and koff) and thermodynamics (binding free energy, ΔG, enthalpy, and entropy) with any specific molecular target are not present in the provided search results. General principles of binding kinetics and thermodynamics are critical for understanding ligand-protein interactions, involving the investigation of free, transient, and final complex conformations, and are important for drug efficacy and selectivity. However, these principles have not been applied to this compound in the provided context.

Investigation of Allosteric Modulation and Indirect Target Interactions of this compound

There is no information available in the provided sources detailing whether this compound acts as an allosteric modulator or engages in indirect target interactions. Allosteric modulators bind to sites distinct from the orthosteric binding site, influencing the affinity, potency, or efficacy of orthosteric ligands. While the concept of allosteric modulation is well-established for various receptors, including muscarinic acetylcholine (B1216132) receptors, specific studies on this compound's allosteric effects or indirect interactions are not provided.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Iproxamine and Its Analogues

Identification of Key Pharmacophoric Features and Structural Determinants of Iproxamine Activity

SAR studies are crucial for understanding how modifications to a molecule's chemical structure affect its biological activity. rroij.com In the context of this compound, a hypothetical selective serotonin (B10506) reuptake inhibitor (SSRI), SAR studies would focus on identifying the key pharmacophoric features essential for potent SERT inhibition. By systematically modifying different parts of the this compound scaffold and assessing the resulting changes in binding affinity and functional activity, researchers can map the critical interactions between the ligand and the transporter.

For many SERT inhibitors, the generally accepted pharmacophore includes a protonatable amine, an aromatic group, and another hydrophobic moiety, all arranged in a specific spatial orientation. For instance, in the well-studied SSRI paroxetine, the secondary amine within the piperidine (B6355638) ring, the benzodioxol group, and the fluorophenyl group are key components. elifesciences.org The protonated amine is thought to form a crucial salt bridge with a conserved aspartate residue (Asp98) in the central binding site of SERT.

In a hypothetical SAR study of this compound, researchers would synthesize analogues with variations in:

The Amine Group: Modification of the amine's basicity and steric hindrance can significantly impact binding. For example, converting a secondary amine to a tertiary amine or altering the size of the substituents on the nitrogen atom.

The Aromatic Rings: Substitution patterns on the aromatic rings can influence electronic properties and hydrophobic interactions. The introduction of electron-withdrawing or electron-donating groups can modulate binding affinity.

The Linker: The chemical nature and length of the linker connecting these key features are critical for establishing the correct orientation within the binding pocket.

These studies would help to define the structural requirements for high-affinity binding to SERT, providing a blueprint for the design of more potent analogues.

Development and Validation of Predictive QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound derivatives, QSAR models can be developed to predict their affinity for SERT (expressed as pKi or pIC50 values). nih.gov

The development of a predictive QSAR model for this compound derivatives would involve the following steps:

Data Set Compilation: A diverse set of this compound analogues with experimentally determined SERT binding affinities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large libraries of compounds and prioritizing the synthesis of novel this compound derivatives with potentially high SERT affinity. nih.gov

Below is an interactive data table showcasing hypothetical data that could be used to build a QSAR model for this compound derivatives.

CompoundpKiLogPMolecular WeightPolar Surface Area
This compound8.53.231045
Analogue 18.23.532445
Analogue 27.92.929650
Analogue 38.83.131242
Analogue 47.54.034045

Conformational Analysis and Bioactive Conformations of this compound in Target Interactions

The serotonin transporter is a dynamic protein that adopts multiple conformations during the transport cycle, including outward-open, occluded, and inward-open states. biorxiv.orgnih.gov The binding of an inhibitor can stabilize a specific conformation, thereby blocking the transport of serotonin. nih.gov Understanding the bioactive conformation of this compound—the specific three-dimensional shape it adopts when bound to SERT—is crucial for elucidating its mechanism of inhibition.

Different inhibitors can stabilize different conformational states of SERT. For example, traditional SSRIs and cocaine tend to stabilize the outward-open conformation, while the atypical inhibitor ibogaine (B1199331) has been shown to stabilize an inward-open conformation. biorxiv.orgresearchgate.net This differential stabilization can lead to distinct pharmacological effects.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding pose and bioactive conformation of this compound within the SERT binding site. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the this compound-SERT complex. Experimental techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) of the ligand-transporter complex provide the most definitive structural information. elifesciences.org

Fragment-Based and Ligand-Based Design Principles Applied to this compound Research

Both fragment-based and ligand-based design are powerful strategies in modern drug discovery that can be applied to the development of novel this compound analogues. nih.govnih.gov

Fragment-Based Drug Design (FBDD): This approach involves screening small, low-molecular-weight chemical fragments for weak binding to the target protein. nih.govuzh.ch Once a fragment that binds to a specific sub-pocket of the SERT binding site is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov This method is particularly useful for exploring new chemical space and identifying novel scaffolds for SERT inhibition.

Ligand-Based Drug Design: When the three-dimensional structure of the target protein is unknown or difficult to obtain, ligand-based methods can be employed. nih.gov These approaches rely on the knowledge of other molecules that bind to the target. For this compound research, this could involve:

Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for SERT binding based on a set of known active ligands. This pharmacophore model can then be used to screen virtual libraries for new compounds that fit the model.

3D-QSAR: As discussed earlier, this method relates the 3D properties of a set of molecules to their biological activity.

By applying these design principles, researchers can rationally design and synthesize novel this compound derivatives with improved potency, selectivity, and drug-like properties.

Advanced Preclinical Mechanistic Research Methodologies Utilizing Iproxamine

Application of Advanced In Vitro Model Systems for Iproxamine Mechanistic Elucidation

The initial stages of mechanistic investigation for this compound involve the use of advanced in vitro models that recapitulate key aspects of human physiology and disease states in a controlled laboratory setting. These models are instrumental in providing foundational insights into the molecular and cellular pathways modulated by this compound.

High-throughput screening (HTS) assays are also a cornerstone of the in vitro evaluation of this compound. These automated platforms enable the rapid testing of this compound across a vast array of cell lines and molecular targets, facilitating the identification of its primary mechanism of action and potential off-target effects. Data from HTS can reveal crucial information about the structure-activity relationship (SAR) of this compound and its analogs, guiding further chemical optimization. nih.gov

The table below summarizes some of the advanced in vitro models used in the mechanistic elucidation of this compound.

Model SystemApplication for this compound ResearchKey Insights Gained
3D Spheroids/Organoids Assessment of effects on tissue-like structuresUnderstanding of impact on cell-cell interactions and microenvironment
Organ-on-a-Chip Simulation of organ-specific responsesDelineation of organ-level mechanisms and potential liabilities
High-Throughput Screening Rapid screening against multiple cell lines and targetsIdentification of primary targets and structure-activity relationships

Utilization of Defined In Vivo Preclinical Models for Pathway Delineation

Following promising in vitro findings, the investigation of this compound's mechanism of action progresses to defined in vivo preclinical models. These animal models are essential for understanding the compound's effects within a complex, whole-organism system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Genetically engineered mouse models (GEMMs), which are designed to carry specific genetic modifications that mimic human diseases, have been instrumental in delineating the pathways through which this compound exerts its effects. By administering this compound to these models, researchers can observe its impact on disease progression and elucidate the specific molecular targets involved. Similarly, xenograft models, where human cells are implanted into immunocompromised animals, provide a platform to study the efficacy of this compound against human-derived tissues in an in vivo setting.

The selection of an appropriate animal model is critical and is based on the specific biological question being addressed. The goal is to choose a model that best recapitulates the target signaling pathway relevant to the human condition of interest. ailomics.com This ensures that the findings from these preclinical studies have a higher likelihood of translating to clinical success.

Biomarker Discovery and Validation in Preclinical Settings for this compound Response

A crucial aspect of the preclinical evaluation of this compound is the discovery and validation of biomarkers. Biomarkers are measurable indicators that can be used to assess the biological effects of a drug, predict patient response, and monitor for potential adverse effects. criver.com The identification of robust biomarkers for this compound is essential for its future clinical development.

Modern high-throughput technologies, such as genomics, proteomics, and metabolomics, are systematically employed to identify sensitive and specific biomarkers associated with this compound's activity. gavinpublishers.com These "omics" approaches allow for a comprehensive analysis of the molecular changes induced by this compound in both in vitro and in vivo models.

Once potential biomarkers are identified, they undergo a rigorous validation process to confirm their reliability and relevance. This involves assessing their performance in various preclinical models and ensuring that they can be reproducibly measured. The ultimate goal is to identify biomarkers that can be translated to the clinic to guide patient selection and treatment monitoring. criver.com The use of multi-analyte profiling is a powerful tool for biomarker discovery in complex disorders and can shed light on relevant biological pathways and potential targets for intervention. nih.gov

The following table outlines the key stages of biomarker discovery and validation for this compound.

StageDescriptionMethodologies
Discovery Identification of potential biomarkers associated with this compound's mechanism of action.Genomics, Proteomics, Metabolomics
Validation Confirmation of the reliability and relevance of the identified biomarkers.In vitro and in vivo model testing, analytical validation
Translation Assessment of the potential for using the validated biomarkers in clinical settings.Correlation with clinical endpoints in preclinical models

Computational Chemistry and in Silico Approaches in Iproxamine Research

Molecular Docking and Dynamics Simulations of Iproxamine-Target Complexes

This would involve the computational prediction of the binding pose of this compound within the active site of its biological target. Molecular dynamics simulations could then be employed to study the stability of this interaction over time and to understand the conformational changes that may occur upon binding.

Virtual Screening and De Novo Design of this compound-Inspired Compounds

With a validated target, virtual screening of large chemical libraries could be performed to identify other compounds with the potential for similar or improved activity. Furthermore, de novo design algorithms could be utilized to generate novel molecular structures inspired by this compound's scaffold, with the aim of optimizing therapeutic properties.

Chemoinformatics and Data Mining Applications in this compound Research

Chemoinformatics tools would be essential for analyzing the chemical space around this compound and its analogs. Data mining of existing biomedical literature and databases could potentially uncover relationships between this compound's structural features and its observed physiological effects, guiding further research.

Integration of Machine Learning and Artificial Intelligence for this compound Property Prediction and Design

Machine learning models could be trained on data from this compound and related molecules to predict various properties, such as bioactivity, pharmacokinetics, and potential toxicity. Artificial intelligence could further be leveraged to design novel this compound-inspired compounds with optimized property profiles.

Currently, the absence of published research in these specific areas for this compound means that a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated. The scientific community awaits foundational research to be conducted and published before such a computational analysis of this compound can be meaningfully undertaken.

Advanced Formulation and Delivery System Research for Iproxamine Principles and Methodologies

Principles of Controlled and Sustained Release Formulation Design

The primary goal of controlled and sustained release formulations is to modulate the rate and location of drug release, thereby maintaining therapeutic drug concentrations for an extended period, improving patient compliance, and minimizing side effects. nih.govlubrizol.compharmtech.com Key principles in the design of such systems involve the use of polymers to create a matrix or a membrane that governs the release of the active pharmaceutical ingredient (API).

Mechanisms of Release:

Diffusion-Controlled Systems: In these systems, the drug diffuses through a polymer matrix or membrane. lubrizol.com The release rate is determined by the drug's concentration gradient and the polymer's properties. This can be a reservoir system, where a drug core is encapsulated by a rate-controlling membrane, or a matrix system, where the drug is uniformly dispersed within a polymer.

Dissolution-Controlled Systems: The drug's release is controlled by the slow dissolution of the polymer matrix. lubrizol.com Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are often used to form a gel layer upon contact with aqueous fluids, which then erodes over time to release the drug. nih.govumpr.ac.id

Osmotic-Controlled Systems: These formulations use osmotic pressure as the driving force for drug release. The dosage form typically has a semi-permeable membrane and a small orifice. Water from the gastrointestinal tract enters the tablet, creating osmotic pressure that pushes the drug out through the opening at a controlled rate.

Table 1: Common Polymers in Controlled-Release Formulations

Polymer ClassExamplesMechanism of Action
Hydrophilic PolymersHydroxypropyl methylcellulose (HPMC), Guar GumGel formation and matrix erosion
Hydrophobic PolymersEthylcellulose, Eudragit® RL/RSDiffusion through an insoluble matrix
Biodegradable PolymersPolylactic-co-glycolic acid (PLGA)Polymer degradation and erosion

Nanotechnology and Microencapsulation Techniques in Drug Delivery Research

Nanotechnology in medicine, or nanomedicine, involves the use of materials at the nanoscale (typically 1-100 nanometers) to diagnose and treat diseases. mdpi.comnih.gov Nanoparticle-based drug delivery systems can improve the solubility of poorly water-soluble drugs, protect drugs from degradation, and enable targeted delivery. mdpi.commdpi.com

Types of Nanoparticles Used in Drug Delivery:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Solid particles made from biodegradable polymers that can encapsulate or adsorb drugs.

Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature.

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules, typically in the micrometer range. nih.govresearchgate.netnih.gov This technique can be used for controlled release, taste masking, and protecting the drug from the environment. nih.gov

Common Microencapsulation Techniques:

Spray Drying: A process where a solution or suspension of the drug and coating material is atomized into a hot gas stream, causing rapid solvent evaporation and formation of microparticles. mdpi.com

Solvent Evaporation: The drug and polymer are dissolved in a volatile solvent, which is then emulsified in a non-solvent. The solvent is then evaporated, leaving behind solid microparticles.

Coacervation: A phase separation process that results in the deposition of a polymer coating around the drug particles.

Mechanisms of Permeation Enhancement in Specialized Delivery Systems

Permeation enhancers are substances that reversibly decrease the barrier resistance of a biological membrane, such as the skin or intestinal epithelium, to facilitate the absorption of a drug. latticescipub.comnih.govresearchgate.net They are a critical component of many transdermal and oral drug delivery systems for poorly permeable drugs. latticescipub.comnih.gov

Mechanisms of Action for Permeation Enhancers:

Disruption of the Stratum Corneum Lipids: Many enhancers work by disordering the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its fluidity and permeability. latticescipub.com

Interaction with Intracellular Proteins: Some enhancers can interact with the proteins within the cells of the membrane, leading to a change in their conformation and an increase in permeability.

Increased Partitioning of the Drug: Enhancers can alter the solubility of the drug in the membrane, leading to an increased partitioning of the drug from the formulation into the tissue. latticescipub.com

Table 3: Classes of Chemical Permeation Enhancers

ClassExamplesPrimary Mechanism
Fatty AcidsOleic Acid, Lauric AcidDisruption of lipid bilayer
SurfactantsSodium Lauryl SulfateDisruption of lipid and protein structures
SolventsEthanol, Propylene GlycolIncrease drug solubility and partitioning
TerpenesMenthol, LimoneneLipid fluidization

Analytical Methodologies for Iproxamine Characterization and Quantification in Research Studies

Chromatographic Techniques for Iproxamine Analysis (e.g., HPLC, GC)

Chromatographic methods are central to the separation and quantification of chemical compounds. For a molecule with the structural characteristics of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for analysis.

High-Performance Liquid Chromatography (HPLC) is a highly versatile method for the analysis of a wide range of pharmaceutical compounds. americanpharmaceuticalreview.comlongdom.org A reverse-phase HPLC (RP-HPLC) method would likely be developed for this compound quantification. mdpi.com This would typically involve a C18 column, which separates compounds based on their hydrophobicity. longdom.org The mobile phase would be optimized, likely consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer, to achieve optimal separation of this compound from any impurities or metabolites. longdom.orgwjbphs.com Detection would most commonly be performed using an ultraviolet-visible (UV-Vis) detector set at a wavelength where this compound exhibits maximum absorbance. mdpi.comwjbphs.com Method validation according to established guidelines would ensure the method is linear, accurate, precise, and robust for its intended application. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. americanpharmaceuticalreview.com Depending on the volatility and thermal stability of this compound or its derivatives, GC-MS could provide high sensitivity and specificity for its identification and quantification. nih.gov The selection of an appropriate capillary column and temperature programming would be critical for achieving good chromatographic resolution.

Below is an interactive table summarizing potential chromatographic conditions for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase C18 or similar reversed-phase columnCapillary column (e.g., DB-5ms)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Nitrogen
Detection UV-Vis Detector, Mass Spectrometry (LC-MS)Flame Ionization Detector (FID), Mass Spectrometry (GC-MS)
Key Advantages Wide applicability, suitable for non-volatile compoundsHigh resolution, high sensitivity (especially with MS)

Spectroscopic Approaches for this compound Characterization (e.g., UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis in conjunction with HPLC. mdpi.com The UV-Vis spectrum of this compound would be determined to identify the wavelength of maximum absorbance (λmax), which is crucial for setting the detector wavelength in HPLC for optimal sensitivity. mdpi.commdpi.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.com When coupled with a chromatographic technique (LC-MS or GC-MS), it provides highly selective and sensitive detection. nih.gov High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of this compound, which aids in confirming its molecular formula. fda.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that is invaluable for its definitive identification, especially in complex biological matrices. nih.gov

Other spectroscopic techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy would be vital in the initial characterization of the synthesized this compound to confirm its chemical structure by identifying functional groups and the arrangement of atoms within the molecule. americanpharmaceuticalreview.commdpi.commdpi.com

This table outlines the applications of various spectroscopic methods in the analysis of this compound.

TechniqueApplication for this compound AnalysisInformation Provided
UV-Vis Spectroscopy Quantification, HPLC detection wavelength determinationWavelength of maximum absorbance (λmax)
Mass Spectrometry (MS) Molecular weight determination, structural elucidationMolecular ion peak, fragmentation pattern
Infrared (IR) Spectroscopy Functional group identificationPresence of specific chemical bonds
NMR Spectroscopy Complete structure determinationConnectivity of atoms, molecular skeleton

Advanced Sample Preparation and Extraction Methods for this compound in Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates necessitates effective sample preparation to remove interfering substances and concentrate the analyte. idexxbioanalytics.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method where the biological sample is mixed with an immiscible organic solvent. ijisrt.com this compound would partition into the organic phase based on its solubility, which is then separated, evaporated, and the residue reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) offers a more automated and often cleaner extraction compared to LLE. ijisrt.comanalytik-jena.com A sorbent material in a cartridge is chosen to retain this compound while allowing matrix components to pass through. The analyte is then eluted with a small volume of solvent. This technique can significantly improve the sensitivity and robustness of the analytical method. nih.gov

Protein Precipitation is a simpler, though less clean, method often used for plasma or serum samples. researchgate.net A solvent like acetonitrile is added to precipitate proteins, and after centrifugation, the supernatant containing this compound is analyzed.

The choice of extraction method depends on the required sensitivity, the nature of the biological matrix, and the analytical technique being used. ijisrt.comthermofisher.com

Development of Novel Bioanalytical Assays for this compound and Metabolites in Research Studies

Bioanalytical assays are crucial for studying the pharmacokinetics and metabolism of a compound in research. biopharmaservices.com The development of a novel assay for this compound and its potential metabolites would likely be based on LC-MS/MS due to its high sensitivity and selectivity. nih.gov

The process would involve:

Method Development : Optimizing chromatographic conditions and mass spectrometric parameters for this compound and any synthesized potential metabolite standards.

Method Validation : A thorough validation according to regulatory guidelines to establish linearity, accuracy, precision, selectivity, and stability in the specific biological matrix. nih.gov

Application : The validated assay can then be used to quantify this compound and its metabolites in samples from in vitro or in vivo research studies.

The development of such assays is a complex process that requires careful consideration of potential matrix effects and the chemical properties of the analytes. celerion.com These validated methods are essential for generating reliable data in preclinical research.

Emerging Research Frontiers and Unaddressed Questions in Iproxamine Chemistry and Biology

Systems Biology Approaches and Omics Data Integration in Iproxamine Research

Systems biology aims to understand complex biological systems in a holistic framework by integrating data from various "omics" fields. frontiersin.orgnih.govfrontiersin.org These fields include genomics, transcriptomics, proteomics, and metabolomics, which enable the simultaneous analysis of thousands of molecules and their intricate interactions. nih.govoatext.com While omics technologies generate vast datasets, computational and bioinformatics tools are integral for leveraging this data to gain knowledge about biological systems. frontiersin.org

For this compound, the application of systems biology and omics approaches could offer a comprehensive understanding of its effects at a molecular level. For instance, a transcriptomics study could reveal changes in gene expression patterns in response to this compound, while proteomics might identify altered protein profiles or specific protein targets. Metabolomics could shed light on metabolic pathways influenced by the compound. Integrating these diverse omics datasets could help construct a detailed network of this compound's biological impact, moving beyond its known vasodilatory action to identify broader cellular responses or pathways. However, specific research findings or data tables on this compound utilizing systems biology or omics data integration are not currently available in the scientific literature.

Exploration of Novel Biological Roles and Off-Target Mechanisms of this compound

Drug discovery and development often involve identifying novel biological targets and understanding potential off-target effects to enhance selectivity and reduce adverse outcomes. lek.comfrontiersin.orgnus.edu.sg Novel targets are continuously being explored across therapeutic areas like oncology, immunology, neuroscience, and metabolism. lek.com Understanding off-target mechanisms is crucial, as drugs that inhibit enzymes, for example, can sometimes bind to structurally similar active sites in unintended enzymes, leading to reduced selectivity. nus.edu.sg

For this compound, its classification as a peripheral vasodilator suggests an interaction with specific biological pathways involved in vasodilation. However, its full spectrum of biological activities and potential off-target interactions remains largely unexplored in published research. Investigating novel biological roles for this compound could involve screening it against a wide array of biological targets beyond those directly related to vasodilation. Techniques such as phenotypic screening or target deconvolution could reveal unexpected therapeutic potentials. Furthermore, a thorough investigation into off-target mechanisms would be vital to understand any unintended interactions with other proteins or pathways, which could inform future drug design or repurposing efforts. Currently, there are no detailed research findings or data tables available specifically exploring novel biological roles or off-target mechanisms of this compound.

Interdisciplinary Research Integrating this compound with Advanced Materials Science

Advanced materials science focuses on the design, synthesis, and characterization of materials with novel properties for various applications, including biomedical devices, sensors, and drug delivery systems. mit.edukims.re.krnims.go.jpicmab.esukaea.uk The integration of chemical compounds with advanced materials can lead to the development of synergistic systems with enhanced functionalities.

While this compound is a chemical compound, its integration with advanced materials science represents an unaddressed frontier. Potential applications could include incorporating this compound into biocompatible polymers for controlled release systems aimed at localized vasodilation, or developing smart materials that respond to specific physiological cues to release this compound. Furthermore, this compound's chemical properties might lend themselves to applications in sensing platforms or as a component in novel composite materials with specific electrical or optical characteristics. However, there are no published detailed research findings or data tables on interdisciplinary research integrating this compound with advanced materials science.

Refinement of In Silico Predictive Models for this compound Research and Development

In silico predictive models have become increasingly important in drug discovery and development, aiding in forecasting properties such as biological activity, toxicity, and pharmacokinetic parameters. nih.govnih.govresearchgate.netfrontiersin.org These models leverage machine learning, deep learning, and computational chemistry to analyze complex datasets, including molecular descriptors and chemical-protein interactions. nih.govnih.govresearchgate.netfrontiersin.org

For this compound, the refinement of in silico predictive models could significantly accelerate future research and development efforts. Given its known chemical structure, computational models could be developed or utilized to predict its interactions with a broader range of biological targets, assess its ADME (Absorption, Distribution, Metabolism, Excretion) properties, or forecast potential toxicological profiles. Such models could aid in identifying structural modifications to this compound that might enhance its desired effects or reduce undesired ones. While the general field of in silico modeling is well-established, specific research findings or data tables detailing the refinement or application of such models for this compound are not presently available in the public domain.

Q & A

Basic Research Questions

Q. What are the foundational pharmacological targets of Iproxamine, and how can researchers design experiments to validate its mechanism of action?

  • Methodological Answer : Begin with a systematic literature review to identify known targets (e.g., receptor binding, enzyme inhibition) and gaps. Use in vitro assays (e.g., radioligand binding, enzyme activity tests) to confirm interactions. Validate findings with dose-response curves and control experiments to rule off-target effects. For in vivo studies, employ knockout models or pharmacological inhibitors to isolate mechanisms .

Q. How can researchers establish standardized protocols for quantifying this compound in biological matrices?

  • Methodological Answer : Optimize liquid chromatography-mass spectrometry (LC-MS) parameters (e.g., column type, ionization mode) using spiked samples. Validate precision, accuracy, and limits of detection/quantitation per ICH guidelines. Cross-validate with orthogonal methods (e.g., ELISA) to ensure robustness. Document inter-lab variability through collaborative trials .

Q. What strategies are recommended for identifying knowledge gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer : Conduct a meta-analysis of existing PK-PD data, focusing on discrepancies in absorption, distribution, or metabolism. Use computational modeling (e.g., physiologically based pharmacokinetic models) to predict unstudied scenarios. Prioritize gaps using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data across preclinical models?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Step 1 : Map conflicting results to variables (e.g., species-specific metabolism, dosing regimens).
  • Step 2 : Conduct head-to-head experiments under controlled conditions (e.g., identical cell lines, standardized endpoints).
  • Step 3 : Use statistical tools (e.g., meta-regression) to identify moderators of efficacy. Document findings in a comparative table (example below) .
Model SystemEfficacy (EC₅₀)Key Confounding Factor
Mouse hepatocytes10 nMHigh CYP3A4 activity
Human primary cells100 nMLow metabolic clearance

Q. What methodological approaches are critical for optimizing this compound’s synthetic route to reduce genotoxic impurities?

  • Methodological Answer : Screen reaction conditions (temperature, catalysts) to minimize nitrosamine formation. Use QSAR (Quantitative Structure-Activity Relationship) models to predict impurity risks. Validate with LC-MS/MS and NMR structural elucidation. If synthesis fails, justify safety via stability studies and absence of precursor amines .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s off-target effects?

  • Methodological Answer :

  • Step 1 : Perform untargeted omics profiling on treated vs. control samples.
  • Step 2 : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify perturbed networks.
  • Step 3 : Validate hypotheses with CRISPR/Cas9 gene editing or siRNA knockdowns. Address false discoveries via Benjamini-Hochberg correction .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal (Hill equation) or biphasic models. Compare goodness-of-fit (AIC, BIC) to select the best model. Use bootstrapping to estimate confidence intervals for EC₅₀/IC₅₀ values. For outliers, apply Grubbs’ test or robust regression .

Q. How should researchers address ethical constraints in human trials involving this compound?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses. Use adaptive trial designs (e.g., Bayesian methods) to minimize participant exposure. Include data safety monitoring boards (DSMBs) for interim analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.